molecular formula C9H16ClNO4S B2930864 1-(1,1-Dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid hydrochloride CAS No. 1046534-67-1

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid hydrochloride

Cat. No.: B2930864
CAS No.: 1046534-67-1
M. Wt: 269.74
InChI Key: USNGHAFAJFZRNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid hydrochloride is a sulfur-containing heterocyclic compound with the molecular formula C9H16ClNO4S . The compound features a pyrrolidine-2-carboxylic acid scaffold substituted with a 1,1-dioxo-thiolan-3-yl group, forming a complex structure with potential for diverse biochemical interactions . The "1,1-dioxo" notation specifies a sulfone group in the thiolane ring, a key functional group that influences the compound's electronic properties and solubility . This compound is related to other sulfur-containing heterocycles, such as thiomorpholine-3-carboxylic acid derivatives, which have been studied for various biological activities . Preliminary research on similar compounds has indicated potential antimicrobial properties and enzyme inhibition capabilities, suggesting this chemical could be a valuable building block in medicinal chemistry and pharmacology research . Its structural characteristics make it a candidate for use in developing novel therapeutic agents and as an intermediate in organic synthesis . As with all our fine chemicals, this product is intended For Research Use Only. It is not intended for human or veterinary or diagnostic use.

Properties

IUPAC Name

1-(1,1-dioxothiolan-3-yl)pyrrolidine-2-carboxylic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15NO4S.ClH/c11-9(12)8-2-1-4-10(8)7-3-5-15(13,14)6-7;/h7-8H,1-6H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USNGHAFAJFZRNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C2CCS(=O)(=O)C2)C(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClNO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1046534-67-1
Record name 1-(1,1-dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid hydrochloride
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Biological Activity

1-(1,1-Dioxo-1lambda6-thiolan-3-yl)pyrrolidine-2-carboxylic acid hydrochloride is a compound with potential biological activity, particularly in pharmacological applications. This article aims to synthesize the current understanding of its biological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C9H15NO4S
  • Monoisotopic Mass : 233.07217 Da
  • CAS Number : 1342160-44-4

The compound exhibits biological activity through various mechanisms, primarily involving interactions with neurotransmitter receptors and enzymes. The presence of a pyrrolidine ring suggests potential interactions with central nervous system pathways, particularly those related to serotonin and dopamine receptors.

Biological Activity Overview

Research indicates that this compound may exhibit the following biological activities:

  • Antipsychotic Effects : Preliminary studies suggest that this compound may act as a multitarget ligand for serotonin and dopamine receptors, which are crucial in the treatment of psychotic disorders .
  • Neuroprotective Properties : The compound's structure may confer neuroprotective effects, potentially beneficial in neurodegenerative diseases.

Case Studies

  • Study on Neurotransmitter Interaction :
    • A study focused on the compound's ability to modulate serotonin and dopamine receptor activity demonstrated significant binding affinity, indicating its potential use in treating mood disorders.
  • Toxicological Assessment :
    • Toxicological evaluations have shown low systemic toxicity with no significant adverse effects observed in animal models over extended periods . This supports its safety profile for therapeutic applications.
  • Pharmacokinetic Profile :
    • The compound has been characterized by high gastrointestinal absorption and favorable permeability across biological membranes, suggesting effective oral bioavailability .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntipsychoticModulation of serotonin and dopamine receptors
NeuroprotectivePotential benefits in neurodegenerative diseases
ToxicityLow systemic toxicity observed
PharmacokineticsHigh gastrointestinal absorption

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Heterocyclic Backbone

The compound’s pyrrolidine backbone distinguishes it from related structures:

  • Piperidine derivatives: For example, 5-(1,1-Dioxo-1lambda6-thian-3-yl)piperidine-3-carboxylic acid (MW 261.34, C₁₁H₁₉NO₄S) features a six-membered piperidine ring, which may confer greater conformational flexibility compared to the five-membered pyrrolidine in the target compound .
  • Pyridine derivatives : 2-(1,1-Dioxo-1lambda6-thiomorpholin-4-yl)pyridine-4-carboxylic acid (CAS 1155544-06-1) replaces the pyrrolidine with an aromatic pyridine ring, likely altering electronic properties and binding affinities in coordination chemistry .

Substituent Effects

  • Halogenated analogs : Compounds like 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid (71% yield) demonstrate that electron-withdrawing substituents (e.g., Cl) can reduce synthetic yields but enhance stability or bioactivity .

Physicochemical Properties

Compound Name Core Structure Molecular Formula Molecular Weight Key Substituents
Target compound Pyrrolidine Not explicitly provided* ~285–300 (estimated) 1,1-Dioxothiolane, HCl salt
5-(1,1-Dioxothian-3-yl)piperidine-3-carboxylic acid Piperidine C₁₁H₁₉NO₄S 261.34 1,1-Dioxothian
2-(1,1-Dioxothiomorpholin-4-yl)pyridine-4-carboxylic acid Pyridine C₁₀H₁₂N₂O₄S 272.28 Thiomorpholin-dioxide

*Estimated molecular formula: Likely C₁₀H₁₆ClNO₄S based on structural analogs.

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